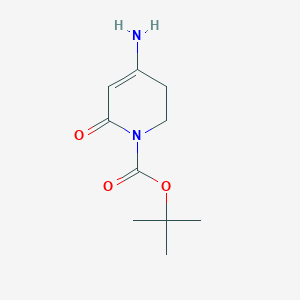

tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Description

Overview of tert-Butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

This compound is a heterocyclic organic compound belonging to the dihydropyridine class of molecules. The compound features a six-membered nitrogen-containing ring in a partially saturated state, with specific substitution patterns that confer unique chemical properties and reactivity profiles. The molecular structure incorporates an amino group at the 4-position, a carbonyl group at the 2-position, and a tert-butyl carboxylate protecting group at the nitrogen atom, creating a versatile synthetic intermediate with multiple functional handles for further chemical elaboration.

The compound's systematic nomenclature reflects its complex structural architecture, where the dihydropyridine core exists in a 5,6-dihydro-1(2H) configuration, indicating the specific positions of saturation within the heterocyclic framework. This particular arrangement of functional groups and the degree of saturation contribute to the molecule's stability under standard laboratory conditions while maintaining sufficient reactivity for synthetic transformations. The presence of both electron-donating amino functionality and electron-withdrawing carbonyl groups creates an interesting electronic environment that influences the compound's chemical behavior and potential applications in pharmaceutical chemistry.

Table 1: Fundamental Properties of this compound

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of dihydropyridine chemistry, which can be traced back to the pioneering work of Arthur Hantzsch in the late 19th century. Hantzsch first reported his multicomponent synthesis approach for producing 1,4-dihydropyridines in 1882, establishing the fundamental framework that would later influence the development of numerous related heterocyclic compounds. The Hantzsch synthesis became a cornerstone methodology in heterocyclic chemistry, providing access to structurally diverse dihydropyridine derivatives through the reaction of aldehydes, beta-keto esters, and nitrogen-containing nucleophiles.

The evolution from the classical Hantzsch methodology to more sophisticated synthetic approaches enabled the preparation of increasingly complex dihydropyridine derivatives, including compounds with specific substitution patterns and functional group arrangements. The introduction of protecting group strategies, particularly the use of tert-butyl carbamate groups, revolutionized the field by providing chemically stable yet readily removable protection for nitrogen functionalities. This advancement proved crucial for the development of compounds like this compound, where the tert-butyl carboxylate group serves dual purposes as both a protecting group and a synthetic handle for further derivatization.

The emergence of dihydropyridines as pharmaceutically relevant scaffolds further accelerated research interest in this chemical class, particularly following the discovery of calcium channel blocking properties in certain 1,4-dihydropyridine derivatives. The success of pharmaceutical agents such as nifedipine and related compounds demonstrated the therapeutic potential of dihydropyridine-based molecules, inspiring continued exploration of structural variants and synthetic methodologies. This pharmaceutical relevance provided significant impetus for the development of synthetic intermediates like this compound, which could serve as building blocks for more complex bioactive molecules.

Relevance and Significance in Contemporary Chemical Research

In contemporary chemical research, this compound has emerged as a compound of significant interest due to its versatile synthetic utility and potential applications across multiple domains of chemistry. The compound's unique structural features make it particularly valuable as a pharmaceutical intermediate, where its combination of reactive functional groups enables the construction of complex molecular architectures required for drug development. Recent advances in synthetic methodology have highlighted the compound's utility in diverse chemical transformations, including radical-mediated processes and transition metal-catalyzed reactions.

The significance of this compound in contemporary research is exemplified by its role in late-stage carbon-hydrogen alkylation processes, where dihydropyridines have been demonstrated to serve as effective alkyl radical precursors. Research has shown that under oxidative conditions, 1,4-dihydropyridines undergo homolytic cleavage to form exclusively carbon-centered radicals, which can then engage in carbon-hydrogen alkylation of heterocyclic bases and quinones. This methodology represents a significant advancement over traditional approaches using aldehydes, which typically require harsh reaction conditions and often produce mixtures of alkylated and acylated products.

Furthermore, the compound's applications extend to the synthesis of structurally complex pharmaceutical agents, with demonstrated utility in the preparation of anti-malarial and anti-theilerial compounds. The mild reaction conditions required for these transformations, utilizing only persulfate as a stoichiometric oxidant, make the methodology particularly suitable for late-stage functionalization of complex molecules. This capability has important implications for medicinal chemistry, where the ability to introduce structural modifications at advanced stages of synthesis can significantly accelerate drug discovery and development processes.

Table 2: Contemporary Applications of this compound

Scope and Structure of the Review

This comprehensive review aims to provide a thorough examination of this compound, encompassing its fundamental chemical properties, synthetic methodologies, and contemporary applications in chemical research. The scope of this review is deliberately focused on the scientific and technical aspects of this compound, with particular emphasis on its role as a synthetic intermediate and its contributions to advancing synthetic organic chemistry. The review synthesizes information from diverse sources, including recent research publications, chemical databases, and synthetic methodology reports, to present a comprehensive overview of current knowledge regarding this important heterocyclic compound.

The structure of this review follows a systematic approach, beginning with fundamental aspects of the compound's identity and properties before progressing to more specialized topics related to its synthesis and applications. Each section builds upon previous discussions to create a coherent narrative that traces the compound's development from basic chemical principles to sophisticated synthetic applications. The review incorporates detailed research findings and data tables to support the discussion and provide readers with practical information for understanding and utilizing this compound in their own research endeavors.

Properties

IUPAC Name |

tert-butyl 4-amino-6-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)6-8(12)13/h6H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSZCMUVIYHTIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745338 | |

| Record name | tert-Butyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-62-2 | |

| Record name | tert-Butyl 4-amino-6-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves:

- Starting from Boc-protected amino acid derivatives or related precursors.

- Formation of the dihydropyridine ring via cyclization reactions.

- Introduction or preservation of the tert-butyl carbamate (Boc) protecting group on the nitrogen.

- Selective functionalization to introduce the amino group at the 4-position of the dihydropyridine ring.

One-Pot Synthesis via Cyclization of Boc-Protected Precursors

A notable method involves a one-pot synthesis of six-membered ring analogs of tetramic acids, including 4-hydroxy-2-oxo-5,6-dihydropyridine derivatives, which are structurally related to the target compound.

- Starting materials: Benzyl malonate and N-hydroxysuccinimide esters of Boc-protected amino acids.

- Procedure: Benzyl malonate is deprotonated with sodium hydride in dry tetrahydrofuran (THF), followed by reaction with the N-hydroxysuccinimide ester to yield γ-amino β-oxo benzyl esters.

- Cyclization: This intermediate undergoes cyclization in benzyl alcohol with aqueous 2 M NaOH to form 4-hydroxy-2-oxo-5,6-dihydropyridine-1,3(2H)-dicarboxylates.

- Deprotection: The Boc group can be removed using trifluoroacetic acid in dry dichloromethane to yield the free amine.

- Yields: The yields for the six-membered ring analogs were moderate to low (e.g., 26% for some derivatives), indicating challenges in this approach.

- Notes: No racemization was observed under mild conditions, preserving stereochemistry.

Suzuki-Miyaura Cross-Coupling Approach

Another synthetic approach involves the use of Suzuki-Miyaura cross-coupling reactions to introduce substituents on the dihydropyridine ring precursor:

- Starting material: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

- Coupling partners: Aryl bromides such as methyl 4-bromobenzoate or 3-bromoaniline.

- Catalysts and conditions: Palladium catalysts (e.g., Pd(PPh3)4 or PdCl2-dppf) with bases like potassium acetate in solvents such as DMF or toluene/ethanol mixtures.

- Outcomes: This method affords the desired tert-butyl 4-substituted dihydropyridine derivatives in good to moderate yields (50-99%), depending on the substrate and conditions.

- Purification: Products are typically isolated by extraction and purified by flash column chromatography.

- Characterization: Confirmed by NMR spectroscopy and mass spectrometry.

Reductive Amination and Functional Group Transformations

In related piperidine and piperazine derivatives, reductive amination is used to introduce amino substituents on the heterocyclic ring:

- Intermediate preparation: Boc-protected piperidine derivatives are converted to the corresponding dihydroquinazolinone intermediates.

- Reductive amination: Reaction with biaryl aldehydes under reducing conditions (e.g., hydrogenation over Raney nickel) introduces the amino group.

- Yields: These steps generally proceed with high yields and purity.

- Relevance: Although this method is more common for related piperidine derivatives, the strategy can be adapted for dihydropyridine systems.

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of γ-amino β-oxo esters | Benzyl malonate, NaH, N-hydroxysuccinimide ester, THF | High | Preserves stereochemistry |

| Cyclization to dihydropyridine | Benzyl alcohol, 2 M NaOH aqueous solution | Moderate | Lower yields for six-membered rings |

| Boc deprotection | Trifluoroacetic acid, dry dichloromethane | High | Clean removal of protecting group |

| Suzuki-Miyaura coupling | Pd catalyst, aryl bromides, KOAc, DMF or toluene/ethanol | 50-99 | Efficient introduction of aryl substituents |

| Reductive amination | Biaryl aldehydes, hydrogenation over Raney Ni | High | Adaptable for amino group introduction |

Analytical and Characterization Data

- NMR Spectroscopy: Proton NMR shows characteristic signals for aromatic and aliphatic protons, including broad singlets for NH2 groups and multiplets for ring protons.

- Infrared Spectroscopy: Key absorptions include NH stretching (~3443, 3352 cm^-1), carbonyl stretching (~1651 cm^-1), and C-H stretches (~2935, 2852 cm^-1).

- Mass Spectrometry: Molecular ions consistent with the expected molecular weight confirm compound identity.

- Chromatography: Flash column chromatography with ethyl acetate/petroleum ether mixtures is used for purification.

Challenges and Optimization Notes

- The cyclization step to form the six-membered dihydropyridine ring can have low yields and may require optimization of solvent, base concentration, and temperature.

- Suzuki-Miyaura coupling yields vary significantly with catalyst choice and solvent system; PdCl2-dppf in DMF at 80°C with KOAc base is preferred for improved yields.

- Boc deprotection is straightforward but must be carefully controlled to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including its role as a calcium channel blocker and vasodilator. These properties make it useful in the development of cardiovascular drugs.

Medicine: In medicine, this compound is explored for its therapeutic potential in treating conditions such as hypertension and angina.

Industry: In the industrial sector, the compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects involves its interaction with calcium channels. By blocking these channels, the compound helps to relax blood vessels and improve blood flow, which is beneficial in treating cardiovascular conditions.

Molecular Targets and Pathways: The primary molecular target of this compound is the L-type calcium channel. By inhibiting these channels, the compound reduces calcium influx into cells, leading to vasodilation and decreased blood pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the dihydropyridine core but differ in substituents, which critically influence reactivity, biological activity, and synthetic utility. Below is a detailed comparison:

Structural Analogues and Similarity Scores

Physicochemical Properties

- Stability : The Boc group in the target compound improves thermal stability compared to unprotected analogues (e.g., 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrazolo[1,5-a]pyrimidine) .

- Hazards: Brominated analogues carry warnings for skin/eye irritation (H315-H319), whereas amino derivatives may pose lower acute toxicity .

Biological Activity

tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, identified by CAS No. 1333319-62-2, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical and physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O3 |

| Molecular Weight | 212.25 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water) | 1.31 |

| Solubility | High |

| H-bond Donors/Acceptors | 1 / 3 |

These properties suggest that the compound has good permeability and solubility characteristics, making it a candidate for drug development.

Recent studies indicate that this compound acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in various neurological functions and is a target for treating conditions such as anxiety and schizophrenia. The compound's ability to enhance mGluR2 activity without directly activating the receptor itself is particularly noteworthy .

Pharmacological Properties

In vitro studies have demonstrated several pharmacological properties:

- Affinity to mGluR2 : The compound shows significant binding affinity to mGluR2, which is crucial for its role as a PAM.

- Selectivity : It exhibits good selectivity towards mGluR2 over other mGlu receptors, minimizing off-target effects.

- Stability : The compound demonstrates high metabolic stability in plasma and liver microsomes, indicating potential for sustained action in vivo .

Case Studies and Research Findings

- CNS Drug-Like Properties : A study evaluated the CNS drug-like properties of the compound, revealing that it has favorable lipophilicity and plasma protein binding (PPB) characteristics. These properties are essential for effective central nervous system penetration .

- P-glycoprotein Interaction : The compound was assessed for its interaction with P-glycoprotein (P-gp), an efflux transporter that can limit drug absorption in the brain. Results indicated that this compound does not significantly interact with P-gp, suggesting it may effectively penetrate the blood-brain barrier (BBB) .

- Comparative Studies : In comparative studies with other mGluR ligands, this compound was found to be more stable than established drugs like diltiazem in rat plasma, indicating its potential as a lead compound for further development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via multi-step routes involving Hantzsch dihydropyridine synthesis or cyclization of β-keto esters with tert-butyl carbamate precursors. Key steps include:

- Cyclization : Using aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux .

- Functionalization : Introduction of the tert-butyl group via esterification or Boc-protection strategies .

- Purification : Column chromatography (e.g., silica gel with PE/EA gradients) is critical for isolating intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and diastereoselectivity (e.g., coupling constants for dihydropyridine protons) .

- LCMS : Monitors reaction progress and verifies molecular weight (e.g., m/z 204.9 [M+H] in intermediates) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for complex derivatives .

Q. What are the primary chemical transformations this compound undergoes?

- Oxidation : Converts dihydropyridine to pyridine derivatives using KMnO or CrO .

- Reduction : NaBH or LiAlH reduces the carbonyl group, yielding tetrahydropyridines .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic esters (e.g., Pd(dppf)Cl, CsCO) introduce aryl/heteroaryl groups .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in nucleophilic addition steps during synthesis?

- Chiral Auxiliaries : Use Garner’s aldehyde derivatives to enforce stereochemical control in nucleophilic additions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states .

- Temperature Control : Lower temperatures (-20°C to 0°C) minimize epimerization in sensitive intermediates .

Q. What strategies address low yields in Suzuki-Miyaura cross-coupling reactions with this substrate?

- Catalyst Screening : Pd(dppf)Cl outperforms Pd(PPh) in sterically hindered systems .

- Base Optimization : CsCO improves coupling efficiency over KCO due to better solubility .

- Microwave-Assisted Synthesis : Reduces reaction times from 24 hours to <1 hour, minimizing decomposition .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., calcium channel vs. enzyme inhibition)?

- Target Profiling : Use orthogonal assays (e.g., patch-clamp for ion channels vs. fluorescence polarization for enzymes) to distinguish mechanisms .

- Metabolite Analysis : LC-HRMS identifies active metabolites that may contribute to off-target effects .

- Structural Analogues : Compare activity of tert-butyl derivatives with methyl/benzyl variants to isolate functional group contributions .

Q. What are the best practices for stabilizing labile intermediates during multi-step synthesis?

- Low-Temperature Storage : Keep intermediates at -20°C under inert gas (N/Ar) to prevent oxidation .

- In Situ Quenching : Trap reactive species (e.g., nitro groups) via immediate reduction to amines using Pd/C/H .

- Protection/Deprotection : Temporarily mask amino groups with Boc or Fmoc to avoid side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.